Cdk2-IN-22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk2-IN-22 is a potent inhibitor of cyclin-dependent kinase 2 (CDK2), a protein kinase involved in the regulation of the cell cycle. This compound has shown significant antiproliferative efficacy against various cancer cell lines, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2-IN-22 involves the preparation of N-(pyridin-3-yl)pyrimidin-4-amine analogues. The key steps include the formation of the pyrimidine ring and subsequent functionalization to introduce the pyridinyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Cdk2-IN-22 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce different functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Cdk2-IN-22 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of CDK2 and its effects on the cell cycle.
Biology: Investigated for its role in cell cycle regulation and its potential to induce cell cycle arrest and apoptosis in cancer cells.
Medicine: Explored as a therapeutic agent for treating various cancers, particularly those resistant to other treatments.
Industry: Potentially used in the development of new anticancer drugs and as a reference compound in drug discovery
Mechanism of Action
Cdk2-IN-22 exerts its effects by inhibiting the activity of cyclin-dependent kinase 2. This inhibition prevents the phosphorylation of the retinoblastoma protein, leading to cell cycle arrest at the G1-S transition. The compound also induces apoptosis and enhances antitumor immunity by increasing the interferon response to endogenous retroviruses .
Comparison with Similar Compounds
Similar Compounds
INX-315: Another selective CDK2 inhibitor with high efficacy in cancer models.
PF-07104091: A CDK2 inhibitor currently in clinical trials for cancer therapy.
CYC065: A CDK2 inhibitor known for its potential to overcome resistance to CDK4/6 inhibitors.
Uniqueness
Cdk2-IN-22 stands out due to its broad antiproliferative efficacy against diverse cancer cell lines and its ability to induce a strong antitumor immune response. Its unique chemical structure and high selectivity for CDK2 make it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C21H18N6O3S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-[[4-[(5-phenoxypyridin-3-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C21H18N6O3S/c22-31(28,29)19-8-6-15(7-9-19)26-21-24-11-10-20(27-21)25-16-12-18(14-23-13-16)30-17-4-2-1-3-5-17/h1-14H,(H2,22,28,29)(H2,24,25,26,27) |
InChI Key |
VWASHMKQYHUJQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=CC(=C2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.